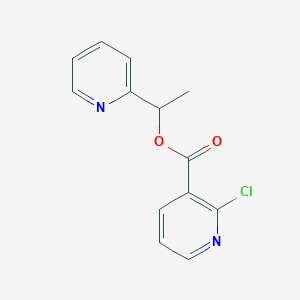

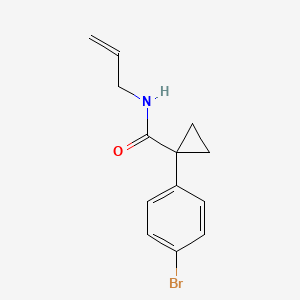

1-Pyridin-2-ylethyl 2-chloropyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as 2-Chloropyridine, involves the direct reaction of pyridine with chlorine . The initially formed 2-chloropyridine reacts further to give 2,6-dichloropyridine . Alternatively, 2-chloropyridines can be conveniently synthesized in high yields from pyridine-N-oxides .Chemical Reactions Analysis

While specific reactions involving “1-Pyridin-2-ylethyl 2-chloropyridine-3-carboxylate” are not available, chloropyridines are generally used as intermediates in many chemical reactions . They can react with nucleophiles to generate pyridine derivatives substituted at various positions on the heterocycle .Applications De Recherche Scientifique

Fluorescent Probes for Mercury Ion Detection

The reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, produces novel imidazo[1,2-a]pyridine derivatives. Among these, certain compounds have demonstrated efficiency as fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions. This application is crucial for environmental monitoring and safety assessments related to mercury pollution (Shao et al., 2011).

Synthesis and Characterization of Pyrazole Derivatives

The synthesis and characterization of new pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its 5-acetoxy analogs, have been reported. These compounds are analyzed through various spectroscopic methods and theoretical calculations, providing insights into their stability and potential applications in developing novel compounds with targeted properties (Shen et al., 2012).

Corrosion Inhibition of Steel

Studies have demonstrated the effectiveness of certain pyridine derivatives in the corrosion inhibition of steel in sulfuric acid solutions. These compounds act as mixed inhibitors, reducing corrosion rates significantly, which is of great importance in industrial applications to enhance the longevity and durability of steel structures and components (Bouklah et al., 2005).

Coordination Polymers and Magnetic Properties

The synthesis of coordination polymers using pyridine derivatives has been explored, revealing diverse structural types and magnetic properties. These studies contribute to the understanding of molecular magnetism and the development of materials with specific magnetic behaviors, which can be applied in data storage, sensors, and other advanced technologies (Arora et al., 2009).

Antimicrobial and Anticancer Activities

Research into pyridine derivatives has also uncovered compounds with significant antimicrobial and anticancer activities. These findings are crucial for the development of new therapeutic agents, offering potential treatment options for various infections and cancers. The studies highlight the importance of continued investigation into the biological activities of pyridine derivatives (Abdel-megeed et al., 2012).

Propriétés

IUPAC Name |

1-pyridin-2-ylethyl 2-chloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-9(11-6-2-3-7-15-11)18-13(17)10-5-4-8-16-12(10)14/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVGYSDWYRFPML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)OC(=O)C2=C(N=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyridin-2-ylethyl 2-chloropyridine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorophenyl)sulfonyl]ethanamine](/img/structure/B2631573.png)

![(E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide](/img/structure/B2631575.png)

![Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2631578.png)

![N2-(benzo[d][1,3]dioxol-5-yl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B2631582.png)

![3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2631586.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2631589.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2631592.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2631594.png)